molecular formula C17H13F3N2O2 B2712683 4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 672950-93-5

4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

Cat. No.: B2712683
CAS No.: 672950-93-5
M. Wt: 334.298
InChI Key: ZPKAOSHEMYPHGB-UHFFFAOYSA-N
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Description

4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is a synthetic organic compound that features a benzimidazole core substituted with a trifluoromethyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The final step involves the esterification of the benzimidazole derivative with 4-methylphenyl acetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the benzimidazole core.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: It can be used as a probe to study biological processes involving benzimidazole derivatives.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzimidazole core can bind to specific sites on enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate
  • 4- (Trifluoroacetyl)toluene
  • 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
  • 4-Amino-2-(trifluoromethyl)pyridine

Uniqueness

This compound is unique due to the combination of its benzimidazole core and the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as enhanced stability and lipophilicity, which are not commonly found in other similar compounds. This makes it particularly valuable for applications requiring these specific properties.

Properties

IUPAC Name

(4-methylphenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-11-6-8-12(9-7-11)24-15(23)10-22-14-5-3-2-4-13(14)21-16(22)17(18,19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKAOSHEMYPHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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